molecular formula C8H11ClO B13718236 2-Chloro-3-methyl-1-cyclohexenecarbaldehyde

2-Chloro-3-methyl-1-cyclohexenecarbaldehyde

Cat. No.: B13718236
M. Wt: 158.62 g/mol
InChI Key: BOVDDPPMDQZJGA-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1-cyclohexenecarbaldehyde is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexene, featuring a chlorine atom and a methyl group attached to the cyclohexene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-1-cyclohexenecarbaldehyde typically involves the chlorination of 3-methylcyclohexene followed by formylation. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and a formylating agent like dimethylformamide (DMF) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: 2-Chloro-3-methylcyclohexanecarboxylic acid.

    Reduction: 2-Chloro-3-methylcyclohexanol.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-methyl-1-cyclohexenecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-1-cyclohexenecarbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.

Similar Compounds:

  • 2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde
  • 3-Chloro-2-methyl-1-propene

Comparison: this compound is unique due to the presence of both a chlorine atom and an aldehyde group on the cyclohexene ring. This combination imparts distinct reactivity patterns compared to similar compounds, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-3-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H11ClO/c1-6-3-2-4-7(5-10)8(6)9/h5-6H,2-4H2,1H3

InChI Key

BOVDDPPMDQZJGA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1Cl)C=O

Origin of Product

United States

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